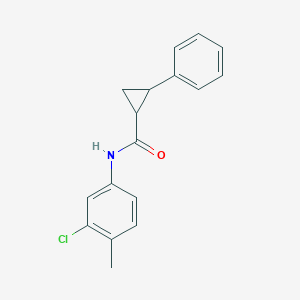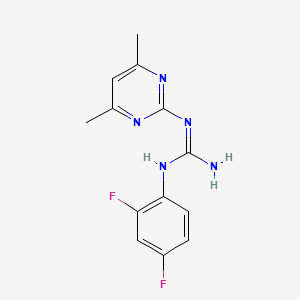![molecular formula C22H20F3N3O B10890378 N'-[(E)-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene]-2-phenylacetohydrazide](/img/structure/B10890378.png)
N'-[(E)-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene]-2-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-((E)-1-{2,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-2-PHENYLACETOHYDRAZIDE is a complex organic compound characterized by the presence of a trifluoromethyl group, a pyrrole ring, and a phenylacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-((E)-1-{2,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-2-PHENYLACETOHYDRAZIDE typically involves the condensation of 2,5-dimethyl-1-(3-trifluoromethylphenyl)-1H-pyrrole-3-carbaldehyde with phenylacetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’~1~-((E)-1-{2,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-2-PHENYLACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalyst, and bases like sodium hydride for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
N’~1~-((E)-1-{2,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-2-PHENYLACETOHYDRAZIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of advanced materials with enhanced stability and performance characteristics.
Mechanism of Action
The mechanism of action of N’~1~-((E)-1-{2,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-2-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrole ring and phenylacetohydrazide moiety contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known antidepressant containing a trifluoromethyl group, used to treat major depressive disorder.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a trifluoromethyl group, used to treat pain and inflammation.
Sorafenib: A kinase inhibitor with a trifluoromethyl group, used in cancer therapy.
Uniqueness
N’~1~-((E)-1-{2,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-2-PHENYLACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H20F3N3O |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[(E)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C22H20F3N3O/c1-15-11-18(14-26-27-21(29)12-17-7-4-3-5-8-17)16(2)28(15)20-10-6-9-19(13-20)22(23,24)25/h3-11,13-14H,12H2,1-2H3,(H,27,29)/b26-14+ |
InChI Key |
YJWMFWKBQXNAIN-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)/C=N/NC(=O)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=NNC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Morpholin-4-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10890307.png)
![ethyl (2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoate](/img/structure/B10890315.png)
![1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10890321.png)

![1-(Butan-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10890324.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10890329.png)
![N-cyclohexyl-1-ethyl-4-({[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B10890339.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10890345.png)
![(2E,5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10890349.png)
![3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10890354.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide](/img/structure/B10890358.png)
![4-tert-butyl-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)benzamide](/img/structure/B10890359.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10890375.png)
